N-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)methyl]-N-methyl-4-nitrobenzenesulfonamide
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Overview
Description
N~1~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-METHYL-4-NITRO-1-BENZENESULFONAMIDE is a complex organic compound that features a pyrazole ring, a nitro group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-METHYL-4-NITRO-1-BENZENESULFONAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Chlorination and Alkylation: The pyrazole ring is then chlorinated and alkylated to introduce the 4-chloro-1-ethyl substituent.
Sulfonamide Formation: The final step involves the reaction of the chlorinated pyrazole with a benzenesulfonyl chloride derivative in the presence of a base to form the sulfonamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N~1~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-METHYL-4-NITRO-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro substituent on the pyrazole ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chloro group could yield various substituted pyrazole derivatives.
Scientific Research Applications
N~1~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-METHYL-4-NITRO-1-BENZENESULFONAMIDE has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand the biological activity of sulfonamide derivatives.
Industrial Applications: The compound can be used in the synthesis of other complex molecules, serving as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of N1-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-METHYL-4-NITRO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide moiety is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The nitro group can also participate in redox reactions, potentially leading to the generation of reactive oxygen species that can affect cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N~1~-[(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-METHYL-4-NITRO-1-BENZENESULFONAMIDE
- N~1~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-METHYL-4-AMINO-1-BENZENESULFONAMIDE
Uniqueness
N~1~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-METHYL-4-NITRO-1-BENZENESULFONAMIDE is unique due to the presence of both a nitro group and a sulfonamide moiety, which can confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C13H15ClN4O4S |
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Molecular Weight |
358.80 g/mol |
IUPAC Name |
N-[(4-chloro-1-ethylpyrazol-3-yl)methyl]-N-methyl-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C13H15ClN4O4S/c1-3-17-8-12(14)13(15-17)9-16(2)23(21,22)11-6-4-10(5-7-11)18(19)20/h4-8H,3,9H2,1-2H3 |
InChI Key |
KVSGMUYFDIAXSU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)CN(C)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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